5-Ethynylisophthalaldehyde
Overview
Description
5-Ethynylisophthalaldehyde is an organic compound with the molecular formula C10H6O2. It is a derivative of isophthalaldehyde, characterized by the presence of an ethynyl group at the 5-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, where an ethynyl group is introduced using a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne . The reaction conditions often include a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, under an inert atmosphere.
Industrial Production Methods
This would involve optimizing the Sonogashira coupling reaction for higher yields and purity, potentially using continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Ethynylisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom of the ethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-Ethynylisophthalic acid.
Reduction: 5-Ethynylisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethynylisophthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-Ethynylisophthalaldehyde is largely dependent on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, which is a key reaction in many biochemical processes. The ethynyl group can participate in click chemistry reactions, which are widely used in bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
Isophthalaldehyde: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
5-Bromo-isophthalaldehyde: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.
5-Methylisophthalaldehyde: Contains a methyl group, which affects its steric and electronic properties.
Uniqueness
5-Ethynylisophthalaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. This makes it a versatile compound in synthetic organic chemistry and materials science .
Properties
IUPAC Name |
5-ethynylbenzene-1,3-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c1-2-8-3-9(6-11)5-10(4-8)7-12/h1,3-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZDVHVYWADRID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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